molecular formula C7H7F2NO B12070909 O-(2,5-difluorobenzyl)hydroxylamine

O-(2,5-difluorobenzyl)hydroxylamine

Cat. No.: B12070909
M. Wt: 159.13 g/mol
InChI Key: ZZOCGYKARLYOFY-UHFFFAOYSA-N
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Description

O-(2,5-difluorobenzyl)hydroxylamine is a chemical compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol It is characterized by the presence of two fluorine atoms attached to a benzyl group, which is further connected to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,5-difluorobenzyl)hydroxylamine typically involves the reaction of 2,5-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or column chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O-(2,5-difluorobenzyl)hydroxylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce corresponding amines .

Mechanism of Action

The mechanism of action of O-(2,5-difluorobenzyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to O-(2,5-difluorobenzyl)hydroxylamine include:

Uniqueness

The presence of two fluorine atoms in this compound imparts unique chemical properties, such as increased reactivity and stability, compared to its non-fluorinated counterparts. This makes it particularly useful in specific synthetic and analytical applications .

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

O-[(2,5-difluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7F2NO/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3H,4,10H2

InChI Key

ZZOCGYKARLYOFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CON)F

Origin of Product

United States

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